1-(叔丁基)-1H-吡唑-4-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

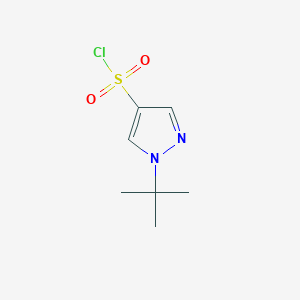

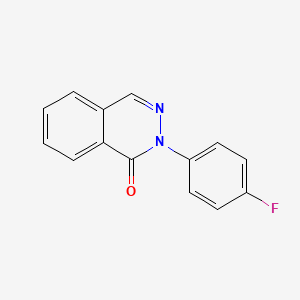

The compound “1-(tert-Butyl)-1H-pyrazole-4-sulfonyl chloride” is a sulfonyl chloride derivative of pyrazole. Pyrazole is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The tert-butyl group is a common alkyl group in organic chemistry, known for its bulky nature .

Synthesis Analysis

While specific synthesis methods for “1-(tert-Butyl)-1H-pyrazole-4-sulfonyl chloride” are not available, tert-butyl compounds are often synthesized through reactions involving tert-butyl alcohol and a suitable reagent . For instance, tert-butyl chloride can be synthesized from tert-butyl alcohol and hydrochloric acid via an SN1 reaction .Molecular Structure Analysis

The molecular structure of “1-(tert-Butyl)-1H-pyrazole-4-sulfonyl chloride” would likely consist of a pyrazole ring substituted at the 1-position with a tert-butyl group and at the 4-position with a sulfonyl chloride group .Chemical Reactions Analysis

Sulfonyl chlorides are typically reactive towards nucleophiles, undergoing substitution reactions to form sulfonamides, sulfonic esters, and sulfonic acids . The tert-butyl group is generally quite stable and does not readily participate in reactions .Physical And Chemical Properties Analysis

While specific physical and chemical properties for “1-(tert-Butyl)-1H-pyrazole-4-sulfonyl chloride” are not available, we can infer some likely properties based on its structure. It would likely be a solid at room temperature, and due to the presence of the sulfonyl chloride group, it would likely be reactive and possibly corrosive .科学研究应用

催化和有机合成

离子液体催化剂:已经合成并表征了新型离子液体(如 1-磺基吡啶氯化物),以用作各种有机合成反应(包括串联 Knoevenagel-Michael 反应)中高效、均相且可重复使用的催化剂 (Moosavi-Zare 等人,2013 年).

杂环磺酰胺和磺酰氟化物的合成:硫官能化氨基丙烯醛衍生物用于合成杂环磺酰氯和氟化物,展示了这些化合物在药物化学中的多功能性 (Tucker、Chenard 和 Young,2015 年).

立体选择性 Mizoroki-Heck C-C 交叉偶联反应:在氯化亚铁和叔丁氧化钾的存在下,芳基和杂芳基碘化物发生立体选择性交叉偶联反应,突出了这些试剂在精细化学合成中的潜力 (Loska、Volla 和 Vogel,2008 年).

绿色化学和环境应用

绿色合成方案:使用离子液体开发绿色合成方案,用于合成吡喃并吡唑等复杂有机分子,展示了环保且高效的合成路线 (Sharifi Aliabadi 和 Mahmoodi,2016 年).

离子液体在 Friedel-Crafts 磺化中的应用:使用 1-丁基-3-甲基咪唑氯化铝离子液体作为 Friedel-Crafts 磺化反应的非常规介质和催化剂,突出了它们在可持续化学中的潜力 (Nara、Harjani 和 Salunkhe,2001 年).

药物化学和生物应用

环氧合酶-2 抑制剂的合成:对环氧合酶-2 抑制剂(如塞来昔布)的 1,5-二芳基吡唑类的合成和生物学评估的研究表明此类化合物在药物开发中的重要性 (Penning 等人,1997 年).

金属超分子化学:涉及吡唑衍生物的金属超分子笼的自组装,用于配位化学和药物递送系统中的潜在应用 (Hartshorn 和 Steel,1997 年).

分析化学和材料科学

- 金属的萃取和分离:使用离子液体中的吡唑酮衍生物萃取和分离镧系元素的研究展示了这些化合物在分析和材料化学中的应用 (Atanassova 等人,2014 年).

作用机制

Target of Action

Pyrazole derivatives are known to interact with a variety of biological targets, depending on their specific structural features .

Mode of Action

Pyrazole derivatives are generally known to participate in nucleophilic addition, intramolecular cyclization, elimination, and ultimately, [1,5]-h shift, resulting in the formation of various pyrazole derivatives .

Biochemical Pathways

It’s worth noting that pyrazole derivatives are often used in suzuki–miyaura (sm) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

The compound’s participation in sm cross-coupling reactions suggests it may play a role in the formation of carbon–carbon bonds .

Action Environment

The action of 1-tert-Butyl-1H-pyrazole-4-sulfonyl chloride can be influenced by various environmental factors. For instance, the compound is typically stored at room temperature in an inert atmosphere , suggesting that its stability and efficacy may be affected by temperature and exposure to reactive gases.

安全和危害

属性

IUPAC Name |

1-tert-butylpyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O2S/c1-7(2,3)10-5-6(4-9-10)13(8,11)12/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPROHKMRBNXXDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C=N1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dimethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2986564.png)

![4-Methyl-3-[(3S,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B2986569.png)

![1-(prop-2-yn-1-yl)-N-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methyl}piperidine-2-carboxamide](/img/structure/B2986580.png)

![N-(sec-butyl)-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2986583.png)